2-[4-(4-Morpholinyl)butoxy]benzaldehyde
Description
2-[4-(4-Morpholinyl)butoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a morpholine ring, a butoxy chain, and a benzaldehyde group. This compound is used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16/h1-2,5-6,13H,3-4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMWSZZUKPVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651083 | |
| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82625-41-0 | |
| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde typically involves the reaction of 4-(4-morpholinyl)butanol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Morpholinyl)butoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring and butoxy chain can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Morpholinyl)butoxy]benzoic acid.
Reduction: Formation of 2-[4-(4-Morpholinyl)butoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Morpholinyl)butoxy]benzaldehyde is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The morpholine ring and butoxy chain contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Lacks the butoxy chain, resulting in different chemical properties.
2-[4-(4-Morpholinyl)butoxy]benzoic acid: An oxidized derivative with different reactivity.
2-[4-(4-Morpholinyl)butoxy]benzyl alcohol: A reduced derivative with different reactivity.
Uniqueness
2-[4-(4-Morpholinyl)butoxy]benzaldehyde is unique due to its combination of a morpholine ring, butoxy chain, and benzaldehyde group. This structure imparts distinct chemical properties, making it valuable for various research applications.
Biological Activity
2-[4-(4-Morpholinyl)butoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO3. It features a morpholine group, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C15H21NO3
- Molecular Weight : 261.34 g/mol
The compound consists of a benzaldehyde core linked to a butoxy chain that terminates in a morpholine ring. This unique structure may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing morpholine moieties often possess antimicrobial properties. The specific activity of this compound against various bacterial strains and fungi has been documented, suggesting its potential as an antimicrobial agent .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate the exact pathways involved .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various physiological processes, potentially leading to therapeutic benefits in conditions like diabetes and obesity .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Receptors : The morpholine ring may facilitate binding to various receptors, influencing signal transduction pathways associated with growth and metabolism.
- Enzyme Binding : The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity.
- Cell Membrane Interaction : The hydrophobic properties imparted by the butoxy chain may enhance membrane permeability, allowing the compound to exert effects intracellularly .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent .
Anticancer Research
In vitro studies conducted on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Additionally, flow cytometry analysis showed that treated cells exhibited increased sub-G1 populations, indicative of cell death. These findings warrant further investigation into the compound's anticancer properties and its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde | Imidazole Structure | Antifungal properties |
| 2-[4-(1H-Benzimidazol-2-yl)butoxy]benzaldehyde | Benzimidazole Structure | Anticancer activity |
| 2-[4-(Morpholino)propoxy]benzaldehyde | Propoxy Structure | Moderate antibacterial activity |
The presence of the morpholine ring in this compound enhances its interaction with biological targets compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
